molecular formula C23H30ClN3O3S B2668090 4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride CAS No. 1351600-93-5

4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride

Cat. No. B2668090
CAS RN: 1351600-93-5
M. Wt: 464.02
InChI Key: LTKPCVUSSSKJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a piperazine ring, and a tetrahydro-2H-pyran ring. Thiophene is a five-membered ring with one sulfur atom . Piperazine is a six-membered ring with two nitrogen atoms, and tetrahydro-2H-pyran is a six-membered ring with one oxygen atom.

Scientific Research Applications

Heterocyclic Synthesis Applications

This compound is part of research focusing on the synthesis of heterocyclic compounds through the manipulation of thiophene-based structures. For example, research by Mohareb et al. (2004) explored the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from thiophenylhydrazonoacetates, highlighting its versatility in generating a wide range of heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Reaction Mechanism Studies

Research on the reaction mechanisms involving thiophene carboxylates and related compounds provides insights into their chemical behavior and potential applications. Ledenyova et al. (2018) investigated the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing the process involves an ANRORC rearrangement followed by N-formylation, which could be significant for designing novel synthetic pathways for related compounds (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Biological Activity Research

Compounds derived from thiophene-based structures, including "4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride," have been evaluated for their potential biological activities. Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the therapeutic potential of such compounds in treating tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

properties

IUPAC Name

4-phenyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]oxane-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S.ClH/c27-21(19-6-17-30-18-19)26-13-11-25(12-14-26)10-9-24-22(28)23(7-15-29-16-8-23)20-4-2-1-3-5-20;/h1-6,17-18H,7-16H2,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKPCVUSSSKJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C(=O)C4=CSC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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